1-Hexyl-4-(4-nitrophenyl)piperazine

Description

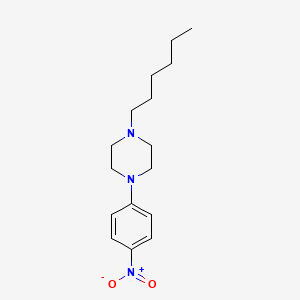

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDHZSFABKEGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine, a valuable building block in medicinal chemistry and materials science. This document details the probable synthetic pathways, experimental protocols, and characterization data, designed to be a practical resource for researchers in the field.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine core is a prevalent scaffold in pharmacologically active compounds, and the presence of the hexyl group increases lipophilicity, while the nitrophenyl moiety offers a site for further chemical modification, such as reduction to the corresponding aniline. This makes the title compound a versatile intermediate for the synthesis of a diverse range of target molecules.

Synthetic Pathways

The most direct and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-hexylpiperazine with an electron-deficient aromatic ring, typically a 4-halonitrobenzene.

An alternative, though often more complex, approach would be a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction can also form the desired C-N bond between 1-hexylpiperazine and a 4-halonitrobenzene. However, for this specific substrate with a highly activated nitro group, the SNAr reaction is generally more straightforward and cost-effective.

This guide will focus on the SNAr pathway. The synthesis can be envisioned as a two-step process, starting from commercially available piperazine.

Synthesis Overview

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Hexylpiperazine

Reaction:

Piperazine + 1-Bromohexane → 1-Hexylpiperazine

Materials and Reagents:

-

Piperazine

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of piperazine (5 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add 1-bromohexane (1 equivalent) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexylpiperazine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

Reaction:

1-Hexylpiperazine + 1-Fluoro-4-nitrobenzene → this compound

Materials and Reagents:

-

1-Hexylpiperazine

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1-hexylpiperazine (1.1 equivalents) and 1-fluoro-4-nitrobenzene (1 equivalent) in dimethyl sulfoxide.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Workflow for Nucleophilic Aromatic Substitution

Caption: Experimental workflow for the SNAr reaction.

Quantitative Data

Due to the limited availability of experimental data for the specific target compound, the following table includes data for key precursors and closely related analogs to provide a reference for expected outcomes. Estimated values for the target compound are provided based on these analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1-Hexylpiperazine | C₁₀H₂₂N₂ | 170.30 | N/A (Liquid) | 70-85¹ |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 25-27 | N/A |

| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 131-133[1] | N/A |

| 1-Ethyl-4-(4-nitrophenyl)piperazine | C₁₂H₁₇N₃O₂ | 235.28 | 108-110 | ~90² |

| This compound | C₁₆H₂₅N₃O₂ | 291.39 | ~80-90 (Est.) | >85 (Est.) |

¹ Estimated yield based on similar N-alkylation reactions of piperazine. ² Estimated yield based on the synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine.

Characterization of this compound (Estimated)

The following spectroscopic data are estimated based on the analysis of the starting materials and structurally similar compounds.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 9.2 Hz, 2H, Ar-H), 6.85 (d, J = 9.2 Hz, 2H, Ar-H), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.60 (t, J = 5.0 Hz, 4H, piperazine-H), 2.40 (t, J = 7.6 Hz, 2H, N-CH₂-), 1.55 (m, 2H, -CH₂-), 1.30 (m, 6H, -(CH₂)₃-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 138.0, 126.0, 112.5, 59.0, 53.0, 48.5, 31.8, 27.0, 26.8, 22.7, 14.1.

-

IR (KBr, cm⁻¹): 2925, 2855 (C-H stretch), 1595 (Ar C=C stretch), 1500, 1320 (N-O stretch of NO₂), 1240 (C-N stretch).

-

Mass Spectrometry (EI): m/z 291 (M⁺).

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.

-

Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The provided protocols are based on analogous reactions and may require optimization. All laboratory work should be conducted with appropriate safety measures in place.

References

Technical Guide: Chemical Structure and Confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical structure and analytical confirmation of 1-Hexyl-4-(4-nitrophenyl)piperazine. Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities targeting the central nervous system.[1][2] This guide outlines a standard synthetic approach and details the expected outcomes from key analytical techniques used for structural elucidation and confirmation, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific experimental data for this exact hexyl derivative is not extensively published, the methodologies and expected data are extrapolated from well-documented protocols for closely related N-arylpiperazine analogues.[3][4][5]

Chemical Structure and Properties

This compound consists of a piperazine ring N-substituted with a hexyl group at one position and a 4-nitrophenyl group at the other. The chemical formula is C16H25N3O2.[6]

Caption: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H25N3O2 | [6] |

| Molecular Weight | 291.39 g/mol | Calculated |

| IUPAC Name | This compound | Generated |

| CAS Number | 22347-12-8 | Inferred from related structures |

General Synthesis Protocol

The synthesis of this compound can be readily achieved via N-alkylation of 1-(4-nitrophenyl)piperazine with a suitable hexylating agent, such as 1-bromohexane. This is a standard procedure for preparing long-chain arylpiperazine derivatives.[1]

Reaction Scheme:

1-(4-Nitrophenyl)piperazine + 1-Bromohexane → this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reagents Setup: To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to yield the pure product.

Analytical Confirmation Data

The confirmation of the structure requires a combination of spectroscopic methods. Below are the expected data based on the analysis of its constituent functional groups and data from analogous compounds.[4][7]

3.1 Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.

Table 2: Expected Mass Spectrometry Data

| m/z Value (Predicted) | Fragment Identity | Description |

| 291.20 | [M]+ | Molecular ion peak corresponding to C16H25N3O2. |

| 207.10 | [M - C6H13]+ | Loss of the hexyl group (C6H13). |

| 177.09 | [C10H11N2O]+ | Fragmentation of the piperazine ring. |

| 85.10 | [C6H13]+ | Hexyl cation fragment. |

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching (Hexyl & Piperazine) |

| ~1595, ~1490 | Aromatic C=C | Ring Stretching |

| 1520 - 1475 | N-O (Nitro) | Asymmetric Stretching |

| 1350 - 1300 | N-O (Nitro) | Symmetric Stretching |

| 1250 - 1180 | Aryl C-N | Stretching |

| 1130 - 1020 | Aliphatic C-N | Stretching |

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 2H | Protons ortho to NO₂ on the phenyl ring |

| ~ 6.85 | d | 2H | Protons meta to NO₂ on the phenyl ring |

| ~ 3.40 | t | 4H | Piperazine protons adjacent to the nitrophenyl group (-N-CH₂-) |

| ~ 2.60 | t | 4H | Piperazine protons adjacent to the hexyl group (-N-CH₂-) |

| ~ 2.40 | t | 2H | Methylene protons of hexyl group adjacent to piperazine nitrogen (-N-CH₂-) |

| ~ 1.55 | m | 2H | Methylene protons of hexyl group (-CH₂-) |

| ~ 1.30 | m | 6H | Methylene protons of hexyl group (-(CH₂)₃-) |

| ~ 0.90 | t | 3H | Terminal methyl protons of hexyl group (-CH₃) |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | Aromatic C attached to piperazine nitrogen |

| ~ 138.5 | Aromatic C attached to nitro group |

| ~ 125.8 | Aromatic CH ortho to nitro group |

| ~ 113.0 | Aromatic CH meta to nitro group |

| ~ 58.5 | Hexyl -CH₂- attached to piperazine |

| ~ 53.0 | Piperazine -CH₂- attached to hexyl group |

| ~ 49.0 | Piperazine -CH₂- attached to nitrophenyl group |

| ~ 31.8, 27.0, 26.0, 22.6 | Hexyl methylene carbons |

| ~ 14.0 | Hexyl terminal methyl carbon |

Comprehensive Analytical Workflow

The logical flow from a synthesized compound to a fully confirmed and characterized chemical entity involves a sequential analytical process.

Caption: Logical workflow for the purification and analytical confirmation process.

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

Predicted Mechanism of Action for 1-Hexyl-4-(4-nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted mechanism of action for the novel compound, 1-Hexyl-4-(4-nitrophenyl)piperazine. Based on an analysis of its structural motifs—an arylpiperazine core, a hexyl chain, and a nitrophenyl group—we predict a multi-target pharmacological profile. The primary predicted activities are centered on interactions with serotonergic and dopaminergic receptors, with potential secondary effects on sigma receptors and voltage-gated ion channels. This document provides a theoretical framework for the compound's action, proposed experimental protocols for its validation, and hypothetical data representations to guide future research and development.

Introduction

This compound is a synthetic compound belonging to the diverse class of arylpiperazines. Molecules within this class are known for a wide array of pharmacological activities, making them valuable scaffolds in drug discovery. The core structure, 1-(4-nitrophenyl)piperazine, is a known intermediate in the synthesis of psychoactive drugs, including potential selective serotonin reuptake inhibitors (SSRIs).[1] The addition of a hexyl group is anticipated to significantly modulate the compound's lipophilicity and receptor interaction profile. This guide presents a predicted mechanism of action based on structure-activity relationships of analogous compounds and outlines a comprehensive strategy for its experimental validation.

Predicted Pharmacological Profile

The pharmacological profile of this compound is predicted to be complex, likely involving multiple molecular targets. The primary predicted mechanisms are detailed below.

Interaction with Serotonin and Dopamine Receptors

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. Many antipsychotic and antidepressant medications, such as aripiprazole and fluoxetine, contain this structural feature. The 4-nitrophenyl substitution may influence the electronic properties of the piperazine nitrogen, potentially modulating its affinity and selectivity for various receptor subtypes.

Predicted Signaling Pathway: Serotonergic and Dopaminergic Modulation

Caption: Predicted interaction of this compound with key neurotransmitter transporters and postsynaptic receptors.

Potential Activity at Sigma Receptors

Several arylpiperazine derivatives have demonstrated significant affinity for sigma (σ) receptors, which are implicated in a variety of cellular functions and are targets for novel therapeutics. The substitution pattern on the phenyl ring can influence sigma receptor affinity.

Lipophilicity and Membrane Interactions

The presence of a hexyl chain will increase the lipophilicity of the compound. This may facilitate its passage through the blood-brain barrier and could also lead to interactions with the lipid bilayer of cell membranes, potentially modulating the function of embedded ion channels.

Proposed Experimental Validation

To validate the predicted mechanism of action, a series of in vitro and in vivo experiments are proposed.

Receptor Binding Assays

Radioligand binding assays are essential to determine the affinity of this compound for a panel of receptors, including but not limited to:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7

-

Dopamine Receptors: D1, D2, D3, D4

-

Adrenergic Receptors: α1, α2, β1, β2

-

Sigma Receptors: σ1, σ2

-

Neurotransmitter Transporters: SERT, DAT, NET

Experimental Workflow: Receptor Binding Assay

Caption: A generalized workflow for determining the binding affinity of the compound to target receptors.

Hypothetical Quantitative Data: Receptor Binding Affinities

| Target | Predicted Ki (nM) |

| 5-HT1A | 50 - 200 |

| 5-HT2A | 10 - 50 |

| D2 | 20 - 100 |

| σ1 | 100 - 500 |

| SERT | 5 - 25 |

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

cAMP Assays: To assess functional activity at Gi/Gs-coupled receptors (e.g., 5-HT1A, D2).

-

Calcium Flux Assays: To measure activity at Gq-coupled receptors (e.g., 5-HT2A).

-

Neurotransmitter Uptake Assays: To confirm inhibitory activity at SERT and DAT.

Proposed Experimental Protocol: cAMP Functional Assay

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293-D2).

-

Compound Treatment: Treat cells with varying concentrations of this compound in the presence and absence of a known agonist.

-

Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot concentration-response curves to determine EC50 or IC50 values.

Hypothetical Quantitative Data: Functional Activity

| Assay | Receptor | Predicted Activity | EC50 / IC50 (nM) |

| cAMP Assay | D2 | Antagonist | 75 |

| Calcium Flux | 5-HT2A | Antagonist | 30 |

| Serotonin Uptake | SERT | Inhibitor | 15 |

In Vivo Behavioral Models

Based on the in vitro profile, relevant animal models should be employed to assess the compound's physiological effects.

-

Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

-

Prepulse Inhibition of Startle: To assess antipsychotic-like potential.

-

Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions.

Predicted Signaling Cascade

Based on the predicted antagonist activity at D2 and 5-HT2A receptors and inhibition of SERT, a plausible downstream signaling cascade can be hypothesized.

Logical Relationship: From Receptor Binding to Cellular Response

Caption: Predicted cascade of events following the interaction of the compound with its molecular targets.

Conclusion

This compound is a compound with a predicted multi-target mechanism of action primarily involving the serotonergic and dopaminergic systems. The proposed experimental framework provides a clear path for the elucidation of its precise pharmacological profile. The combination of receptor binding, functional, and in vivo studies will be critical in determining its therapeutic potential and advancing it through the drug development pipeline. The structural novelty of the hexyl substitution on the well-characterized arylpiperazine scaffold warrants a thorough investigation.

References

Spectroscopic Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine, a compound of interest in pharmaceutical research. The guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring this data, and visualizes the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established spectroscopic principles and data from analogous compounds. These predictions serve as a valuable reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 2H | Ar-H (ortho to NO₂) |

| 6.85 | d | 2H | Ar-H (meta to NO₂) |

| 3.50 | t | 4H | Piperazine-H (adjacent to nitrophenyl) |

| 2.60 | t | 4H | Piperazine-H (adjacent to hexyl) |

| 2.40 | t | 2H | N-CH₂-(CH₂)₄-CH₃ |

| 1.55 | m | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| 1.30 | m | 6H | N-(CH₂)₂-(CH₂)₃-CH₃ |

| 0.90 | t | 3H | N-(CH₂)₅-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Ar-C (C-NO₂) |

| 138.5 | Ar-C (C-N) |

| 126.0 | Ar-CH (ortho to NO₂) |

| 113.0 | Ar-CH (meta to NO₂) |

| 58.0 | N-CH₂-(CH₂)₄-CH₃ |

| 53.0 | Piperazine-C (adjacent to hexyl) |

| 47.0 | Piperazine-C (adjacent to nitrophenyl) |

| 31.8 | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| 26.8 | N-(CH₂)₂-CH₂-CH₂-CH₃ |

| 25.9 | N-(CH₂)₃-CH₂-CH₂-CH₃ |

| 22.6 | N-(CH₂)₄-CH₂-CH₃ |

| 14.1 | N-(CH₂)₅-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (hexyl & piperazine) |

| 1595, 1490 | Strong | Aromatic C=C stretch |

| 1510, 1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| 1240 | Strong | Aromatic C-N stretch |

| 1180 | Medium | Aliphatic C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 291 | 40 | [M]⁺ (Molecular Ion) |

| 207 | 100 | [M - C₆H₁₂]⁺ |

| 179 | 30 | [M - C₈H₁₆]⁺ |

| 150 | 25 | [C₈H₈N₂O₂]⁺ |

| 120 | 15 | [C₆H₄NO₂]⁺ |

| 85 | 60 | [C₆H₁₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

2.1.3. ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe for ¹³C observation.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

FT-IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2.3.2. Data Acquisition (Electron Impact - EI)

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

-

For GC-MS, the prepared solution is injected into the GC, where the compound is separated and then introduced into the MS ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

Caption: Overall workflow for the spectroscopic analysis of the target compound.

Caption: Relationship between spectroscopic techniques and structural information.

literature review of 4-nitrophenylpiperazine analogs in research

An In-depth Review of Synthesis, Pharmacological Activity, and Structure-Activity Relationships for Researchers and Drug Development Professionals.

The 4-nitrophenylpiperazine scaffold has emerged as a versatile pharmacophore in medicinal chemistry, leading to the development of a diverse range of analogs with significant biological activities. These compounds have been investigated for their potential as tyrosinase inhibitors, as well as ligands for various G-protein coupled receptors (GPCRs) in the central nervous system (CNS), including serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive literature review of 4-nitrophenylpiperazine analogs, detailing their synthesis, summarizing quantitative pharmacological data, outlining key experimental protocols, and illustrating relevant biological pathways.

Core Applications and Pharmacological Activities

Research into 4-nitrophenylpiperazine analogs has primarily focused on two key areas: enzyme inhibition, specifically targeting tyrosinase, and modulation of CNS receptors.

Tyrosinase Inhibition

A significant body of research has explored the potential of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, with implications for the treatment of hyperpigmentation disorders and in the cosmetics industry. Tyrosinase is a key enzyme in melanin biosynthesis.

A novel series of 4-nitrophenylpiperazine derivatives (4a–m) were designed and synthesized as potential tyrosinase inhibitors.[1][2][3] Among these, compound 4l , which incorporates an indole moiety, demonstrated the most significant inhibitory effect against mushroom tyrosinase, with an IC50 value of 72.55 μM.[1][2][3] Kinetic analysis revealed that compound 4l acts as a mixed-type inhibitor.[1][2][3]

Central Nervous System Receptor Modulation

The broader class of phenylpiperazine derivatives, including those with a 4-nitro substituent, are well-established ligands for a variety of CNS receptors. Their activity profile is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

Serotonin Receptors: Arylpiperazines are a widely investigated class of ligands for serotonin (5-HT) receptors. The 4-nitrophenylpiperazine core has been incorporated into molecules targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as a nitro group, in the para position of the phenyl ring can significantly influence binding affinity.

Dopamine Receptors: Phenylpiperazine analogs have also been extensively studied as ligands for dopamine D2 and D3 receptors, which are key targets for antipsychotic and anti-addiction medications. Research has focused on achieving selectivity for the D3 versus the D2 subtype to potentially reduce the side effects associated with D2 receptor blockade.

Adrenergic Receptors: Certain phenylpiperazine derivatives have shown high affinity for α1-adrenergic receptors. The interaction with these receptors can contribute to the overall pharmacological profile of these compounds, including potential cardiovascular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for various 4-nitrophenylpiperazine analogs and related phenylpiperazine derivatives from the literature.

Table 1: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Analogs

| Compound | Moiety at N-1 of Piperazine | IC50 (μM) | Inhibition Type | Reference |

| 4l | Indole | 72.55 | Mixed | [1][2][3] |

Note: A comprehensive list of IC50 values for the full series of synthesized tyrosinase inhibitors can be found in the source literature.[1][2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and evaluation of 4-nitrophenylpiperazine analogs.

General Synthesis of 4-Nitrophenylpiperazine Derivatives

A common synthetic route for a series of 4-nitrophenylpiperazine analogs targeting tyrosinase has been described.[1][2][3] The synthesis is a one-pot reaction involving 4-fluoronitrobenzene, 1,4-diazabicyclo[2.2.2]octane (DABCO), a benzoic acid derivative, and cesium carbonate in dimethylformamide (DMF).

Detailed Protocol:

-

A mixture of 4-fluoronitrobenzene (1 mmol), DABCO (1.2 mmol), the respective benzoic acid derivative (1.2 mmol), and Cs2CO3 (1.3 mmol) is prepared in DMF (5 ml).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

The structure and purity of the final compounds are confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR spectroscopy, as well as elemental analysis.[1][2][3]

Radioligand Binding Assays for CNS Receptors

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general protocol involves incubating a source of the receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.

General Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

The inhibitory effect of 4-nitrophenylpiperazine analogs on tyrosinase activity is typically assessed using a spectrophotometric method with L-DOPA as the substrate.

Protocol Outline:

-

A solution of mushroom tyrosinase in phosphate buffer is prepared.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution at various concentrations.

-

The reaction is initiated by the addition of L-DOPA.

-

The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research of 4-nitrophenylpiperazine analogs.

Conclusion

4-Nitrophenylpiperazine analogs represent a promising class of compounds with diverse pharmacological activities. Their potential as tyrosinase inhibitors has been demonstrated, with clear structure-activity relationships emerging from recent studies. Furthermore, the broader phenylpiperazine scaffold is a well-established template for the development of CNS-active agents. Future research in this area could focus on optimizing the selectivity and potency of these analogs for specific CNS receptor subtypes and further exploring their therapeutic potential in a range of diseases. The detailed experimental protocols and established biological pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile chemical class.

References

In Silico Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine: A Technical Guide to Modeling Interactions with the Human 5-HT1A Receptor

For Immediate Release

This technical guide provides a comprehensive framework for the in silico modeling of 1-Hexyl-4-(4-nitrophenyl)piperazine, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of small molecule-protein interactions. Due to the limited publicly available data on the specific biological targets of this compound, this guide proposes a hypothetical interaction with the human 5-HT1A receptor, a well-established target for various piperazine derivatives with activity in the central nervous system.

The methodologies detailed herein are designed to serve as a robust starting point for investigating the binding affinity, mode of interaction, and dynamic behavior of this compound with its putative receptor. The protocols are outlined to be adaptable for other potential biological targets.

Proposed Biological Target: Human 5-HT1A Receptor

The piperazine moiety is a common scaffold in a multitude of centrally acting agents, including anxiolytics, antipsychotics, and antidepressants.[1][2][3] Many of these compounds exhibit affinity for serotonin (5-HT) and dopamine receptors. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety and is a frequent target for arylpiperazine derivatives.[4] Given these precedents, the human 5-HT1A receptor is selected as a plausible and well-characterized target for this in-depth in silico investigation.

Experimental Protocols

This section details the step-by-step computational procedures for modeling the interaction between this compound and the 5-HT1A receptor.

1. Ligand and Receptor Preparation

-

Ligand Preparation:

-

The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The structure will be energetically minimized using a suitable force field (e.g., MMFF94).

-

Partial charges will be calculated and assigned to each atom of the ligand.

-

The final prepared ligand structure will be saved in a format compatible with molecular docking software (e.g., .pdbqt).

-

-

Receptor Preparation:

-

The 3D crystal structure of the human 5-HT1A receptor will be obtained from the Protein Data Bank (PDB).

-

All non-essential molecules, such as water, ions, and co-crystallized ligands, will be removed from the PDB file.

-

Missing atoms and residues in the protein structure will be repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or the corresponding modules in other software packages.

-

Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be determined at a physiological pH of 7.4.

-

The energy of the prepared receptor structure will be minimized to relieve any steric clashes.

-

The final prepared receptor structure will be saved in a compatible format for docking.

-

2. Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation and affinity of this compound within the 5-HT1A receptor's binding site.

-

Grid Generation:

-

The binding site on the 5-HT1A receptor will be identified, typically based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

-

A grid box will be generated around the defined binding site, encompassing all potential interaction points for the ligand.

-

-

Docking Simulation:

-

A molecular docking program such as AutoDock Vina, Glide, or GOLD will be utilized.

-

The prepared ligand and receptor files will be loaded into the docking software.

-

The docking parameters, including the number of binding modes to generate and the exhaustiveness of the search, will be set.

-

The docking simulation will be executed to generate a series of binding poses for the ligand within the receptor's active site.

-

-

Analysis of Docking Results:

-

The resulting binding poses will be ranked based on their predicted binding affinities (e.g., kcal/mol).

-

The top-ranked poses will be visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

-

3. Molecular Dynamics (MD) Simulation

To assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time, a molecular dynamics simulation will be performed.

-

System Setup:

-

The most promising ligand-receptor complex from the molecular docking study will be selected as the starting structure for the MD simulation.

-

The complex will be placed in a periodic boundary box of appropriate dimensions.

-

The box will be solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) will be added to neutralize the system and to mimic a physiological salt concentration.

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any unfavorable contacts.

-

The system will be gradually heated to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).

-

The system will be equilibrated at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the correct density.

-

A production MD simulation will be run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

The stability of the ligand-receptor complex will be evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation.

-

The flexibility of the protein will be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual residues.

-

The persistence of key intermolecular interactions identified in the docking study will be monitored throughout the simulation.

-

Binding free energy calculations (e.g., using the MM/PBSA or MM/GBSA method) can be performed on the trajectory to obtain a more accurate estimation of the binding affinity.

-

Data Presentation

The quantitative data generated from these in silico experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Molecular Docking Results

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction (Hydrogen Bond, Hydrophobic, etc.) |

| 1 | -9.5 | Tyr82, Phe112, Ser199 | Hydrogen Bond with Ser199, Pi-Pi stacking with Phe112 |

| 2 | -9.2 | Tyr82, Val116, Asp117 | Hydrophobic interactions with Val116 |

| 3 | -8.9 | Phe361, Trp357, Thr198 | Hydrogen Bond with Thr198 |

Table 2: Molecular Dynamics Simulation Analysis

| Parameter | Average Value | Standard Deviation |

| Protein Backbone RMSD (Å) | 1.8 | 0.3 |

| Ligand RMSD (Å) | 0.9 | 0.2 |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -35.7 | 4.2 |

Visualization of Workflows and Pathways

To clearly illustrate the logical flow of the proposed in silico investigation, the following diagrams are provided.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-Hexyl-4-(4-nitrophenyl)piperazine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity of 1-Hexyl-4-(4-nitrophenyl)piperazine is not currently available in the public domain. This guide is based on established methodologies for cytotoxicity screening and data extrapolated from studies on structurally related piperazine and nitrophenylpiperazine derivatives.

Introduction

Piperazine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] The introduction of a nitrophenyl group can be a strategy to enhance the cytotoxic potential of these molecules.[3] This technical guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound, providing a framework for researchers in the field of drug discovery and development. The methodologies and potential outcomes are based on findings from studies on analogous compounds.

Core Concepts in Cytotoxicity Screening

The initial evaluation of a compound's potential as an anticancer agent involves in vitro cytotoxicity screening against a panel of cancer cell lines. This process aims to determine the concentration at which the compound inhibits cell growth or induces cell death. Key parameters measured include:

-

IC50 (Inhibitory Concentration 50%): The concentration of a compound that inhibits 50% of cell growth or viability.

-

GI50 (Growth Inhibition 50%): The concentration of a compound that causes 50% inhibition of cell growth.

-

LC50 (Lethal Concentration 50%): The concentration of a compound that kills 50% of the cells.

Data Presentation: Cytotoxicity of Structurally Related Piperazine Derivatives

Due to the absence of specific data for this compound, the following table summarizes cytotoxicity data from studies on other substituted piperazine derivatives to provide a contextual reference.

| Compound Class | Cell Line(s) | IC50/GI50 (µM) | Reference |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Ranged from 0.31 to >100 µM across different derivatives and cell lines. | [2][4] |

| 7-Piperazin-substituted[3][5]oxazolo[4,5-d]pyrimidines | Full NCI 60 cell line panel | GI50: 0.2 - 2.0 µM; TGI: 0.3 - 4.2 µM; LC50: 0.6 - 7.8 µM for the most potent compound. | [1] |

| 4-Nitrophenylpiperazine derivatives (as tyrosinase inhibitors) | Not applicable (enzyme inhibition assay) | IC50 of 72.55 µM for the most potent derivative against tyrosinase. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in preliminary cytotoxicity screening.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast, colon, lung, liver). Normal, non-cancerous cell lines (e.g., MRC-5, MCF-10A) should be included to assess selectivity.[6]

-

Culture Medium: The choice of medium (e.g., DMEM, RPMI-1640) will depend on the specific requirements of the cell lines. The medium is typically supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

Several assays can be used to measure cell viability and proliferation. The Sulforhodamine B (SRB) and MTT assays are commonly used methods.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

MTT Incubation: After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for preliminary cytotoxicity screening.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]

- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

A Comprehensive Technical Guide to the Solubility and Stability Testing of 1-Hexyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential experimental protocols for determining the aqueous solubility and chemical stability of 1-Hexyl-4-(4-nitrophenyl)piperazine. Adherence to these testing methodologies is crucial for the successful development of new chemical entities, ensuring their quality, safety, and efficacy throughout their lifecycle.[1][2] The protocols outlined are based on established principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution rate and bioavailability.[4] Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[5][6]

Kinetic versus Thermodynamic Solubility

-

Kinetic solubility is a measure of how quickly a compound dissolves when transitioning from a high-concentration organic solvent stock (like DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early discovery.[6][7][8]

-

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.[9] This is considered the gold standard for solubility measurement and is critical for later-stage development and formulation.[5][6]

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[7]

1.2.1 Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water, acetonitrile, and formic acid

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge or filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[4][10]

1.2.2 Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation (Kinetic): Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve a final concentration where the DMSO concentration is ≤1%. Vortex briefly.[7][8]

-

Sample Preparation (Thermodynamic): Add an excess amount of the solid compound directly to the aqueous buffer in a vial to ensure a saturated solution is formed.[8]

-

Equilibration:

-

Kinetic: Incubate the samples on an orbital shaker at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[7]

-

Thermodynamic: Incubate the samples on an orbital shaker at a controlled temperature for an extended period, often 24 hours or more, to ensure equilibrium is reached.[7][9]

-

-

Separation of Undissolved Solid: Following incubation, separate any undissolved solid by centrifugation or filtration to obtain a clear supernatant.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated stability-indicating HPLC-UV method. Prepare a standard curve from the DMSO stock solution to quantify the results.[7][8]

Data Presentation: Solubility

The results should be summarized in a clear and concise table.

| Solubility Type | Medium (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | 2 | ||

| Thermodynamic | PBS (7.4) | 25 | 24 | ||

| Thermodynamic | SGF (1.2) | 37 | 24 | ||

| Thermodynamic | SIF (6.8) | 37 | 24 |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Visualization: Solubility Testing Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] It is essential for determining re-test periods and recommended storage conditions.[2]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[11] This information is crucial for developing and validating stability-indicating analytical methods.[11] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are generated without forming secondary, non-relevant products.[12][13]

2.1.1 Experimental Protocols

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for 8 hours. If significant degradation occurs, milder conditions (e.g., lower acid concentration, lower temperature) should be used.[12]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for 8 hours. Given that molecules with ester or amide functionalities can be labile to base, milder conditions may be necessary.[12]

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[12]

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][11] A control sample should be protected from light.

2.1.2 Data Presentation: Forced Degradation

| Stress Condition | Time | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 N HCl, 60°C | 8 h | ||||

| 0.1 N NaOH, 60°C | 8 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Heat, 60°C (Solid) | 7 days | ||||

| Light (ICH Q1B) | - | ||||

| Control | - |

RRT: Relative Retention Time

ICH Stability Studies (Long-Term and Accelerated)

Formal stability studies are performed on at least three primary batches to establish the re-test period.[3]

2.2.1 Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

RH: Relative Humidity. Data from ICH Q1A(R2).[14]

2.2.2 Testing Frequency

-

Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]

-

Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[3]

2.2.3 Data Presentation: Long-Term Stability

| Test Parameter | Specification | Time (Months) | ||

| 0 | 3 | 6 | 9 | 12 |

| Appearance | White to off-white powder | |||

| Assay (%) | 98.0 - 102.0 | |||

| Total Impurities (%) | NMT 1.0 | |||

| Water Content (%) | NMT 0.5 |

NMT: Not More Than

Visualization: Stability Testing Workflow

Caption: Overview of a comprehensive stability testing program.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common pathway for nitrophenyl compounds.

-

Oxidation of the Piperazine Ring: The piperazine ring, particularly the nitrogen atoms and adjacent carbons, can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.[15]

-

Degradation of the Hexyl Chain: While generally stable, the alkyl chain could undergo oxidation at positions activated by the piperazine nitrogen.

-

Piperazine Ring Opening: Thermal degradation of piperazine derivatives can be initiated by nucleophilic attack, leading to ring-opened structures.[16]

Visualization: Hypothetical Degradation Pathways

Caption: Potential degradation pathways for the target compound.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. database.ich.org [database.ich.org]

- 4. improvedpharma.com [improvedpharma.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Preparation of 1-Hexyl-4-(4-nitrophenyl)piperazine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 1-Hexyl-4-(4-nitrophenyl)piperazine, a compound of interest in various research and drug development applications. The following sections outline the necessary materials, safety precautions, and a step-by-step guide for accurate and reproducible stock solution preparation. A summary of the key quantitative data is presented in a structured table, and a workflow diagram is included for easy visualization of the experimental process.

Physicochemical Properties and Safety Information

Safety Precautions:

The parent compound, 1-(4-Nitrophenyl)piperazine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and eye irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.

Data Presentation

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₅N₃O₂ | ChemBK |

| Molecular Weight | 291.39 g/mol | Calculated |

| Recommended Solvents | DMSO, Ethanol | Inferred from related compounds |

| CAS Number | Not available | N/A |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Fume hood

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Mass (mg) = 0.010 mol/L x 0.001 L x 291.39 g/mol x 1000 mg/g = 2.91 mg

-

Weigh the compound: In a fume hood, carefully weigh out 2.91 mg of this compound using an analytical balance and place it into a clean, labeled microcentrifuge tube or amber glass vial.

-

Add the solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial) to prevent degradation. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Note: The solubility of this compound should be experimentally verified. If the compound does not fully dissolve at the desired concentration, sonication or the use of an alternative solvent may be necessary.

Experimental Workflow Diagram

Caption: Workflow for the preparation of a this compound stock solution.

References

developing an in vitro assay for 1-Hexyl-4-(4-nitrophenyl)piperazine activity

Application Note & Protocol

Topic: Development of an In Vitro Colorimetric Assay to Determine the Cytotoxic Activity of 1-Hexyl-4-(4-nitrophenyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The structural diversity of these compounds allows for fine-tuning of their pharmacological properties[2]. This application note describes the development and protocol for an in vitro assay to evaluate the cytotoxic potential of a novel piperazine derivative, this compound.

Given that many piperazine-based compounds have demonstrated antiproliferative effects on various cancer cell lines[1][3], this protocol employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4]. This assay is instrumental in early-stage drug discovery for screening compounds and determining their dose-dependent effects on cell health[5].

Principle of the Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells[4]. This conversion only occurs in living cells with intact mitochondrial function. The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance of the colored solution at a specific wavelength (typically 570-590 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in signal upon treatment with a test compound indicates a reduction in cell viability.

Hypothetical Signaling Pathway for Cytotoxicity

While the precise mechanism of this compound is yet to be elucidated, many cytotoxic agents induce apoptosis through the inhibition of critical cell survival pathways. A plausible hypothesis is that the compound inhibits a key pro-survival protein kinase, leading to the activation of the intrinsic apoptotic cascade.

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of the compound is outlined below. It involves cell culture, treatment with various concentrations of the compound, incubation, addition of MTT reagent, solubilization of formazan, and absorbance measurement.

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Materials and Reagents

-

Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF7 - breast adenocarcinoma).

-

Compound: this compound.

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).

-

Trypsin-EDTA solution.

-

-

Equipment & Consumables:

-

Sterile 96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Laminar flow hood.

-

Multichannel pipette.

-

Sterile pipette tips and reagent reservoirs.

-

Hemocytometer or automated cell counter.

-

Experimental Protocol

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Compound Stock Solution (e.g., 10 mM):

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Store at -20°C.

-

Note: Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Seeding

-

Culture the selected cancer cell line until it reaches approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a fresh culture medium and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

Compound Treatment

-

On the day of treatment, prepare serial dilutions of the this compound stock solution in a serum-free medium. A typical concentration range might be 0.1 µM to 100 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with untreated cells (medium only) as a negative control for 100% viability.

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

MTT Assay Procedure

-

After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL)[6].

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form[4].

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[4].

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

Data Acquisition

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Presentation and Analysis

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

% Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

Treated Sample: Cells treated with the compound.

-

Untreated Control: Cells treated with vehicle only (represents 100% viability).

-

Blank: Medium only (no cells).

Data Summary Table

Summarize the raw absorbance and calculated viability data in a structured table.

| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.088 | 100.0% |

| 0.1 | 1.211 | 0.075 | 96.6% |

| 1 | 1.053 | 0.061 | 84.0% |

| 5 | 0.815 | 0.055 | 65.0% |

| 10 | 0.642 | 0.049 | 51.2% |

| 25 | 0.389 | 0.033 | 31.0% |

| 50 | 0.176 | 0.021 | 14.0% |

| 100 | 0.088 | 0.015 | 7.0% |

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. log of compound concentration) and using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

| Parameter | Value |

| Cell Line | A549 |

| Incubation Time | 48 hours |

| Calculated IC₅₀ (µM) | 9.7 µM |

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of 1-Hexyl-4-(4-nitrophenyl)piperazine in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1][2] Piperazine derivatives are a significant class of compounds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to their versatile physicochemical and pharmacological properties.[3][4] This document provides a detailed application note and protocol for the use of 1-Hexyl-4-(4-nitrophenyl)piperazine, a representative piperazine derivative, in a hypothetical high-throughput screening campaign targeting tyrosinase, an enzyme implicated in melanogenesis and a target for agents addressing hyperpigmentation disorders.[5][6][7][8]

While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust, generalized protocol that can be adapted for the screening of similar compounds against tyrosinase or other relevant biological targets. The methodologies described herein are based on established principles of HTS and the known biological activities of nitrophenylpiperazine analogs.[5]

Hypothetical Biological Target: Tyrosinase

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Aberrant tyrosinase activity can lead to excessive melanin production and hyperpigmentation. Therefore, inhibitors of tyrosinase are of significant interest for the development of skin-lightening agents and treatments for pigmentation disorders. Several studies have identified nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, making this a plausible target for screening this compound.[5][7]

Signaling Pathway Diagram

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. nuvisan.com [nuvisan.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 1-Hexyl-4-(4-nitrophenyl)piperazine in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Hexyl-4-(4-nitrophenyl)piperazine in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. The assay has been developed and is presented with a comprehensive protocol suitable for validation to support pharmacokinetic and toxicokinetic studies in a regulated bioanalytical environment.

Introduction

This compound is a synthetic compound with potential applications in drug discovery. To support its development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The methodology is based on established principles for the analysis of small molecules and piperazine derivatives in biological fluids.[1][2][3][4]

Experimental

Materials and Reagents

-

This compound reference standard

-